2-Methylamino-2-phenylbutanol
Description
Significance and Context in Chemical and Biological Sciences
2-Methylamino-2-phenylbutanol holds its primary significance as a principal metabolite of the drug Trimebutine (B1183). drugbank.comosti.gov Trimebutine, a spasmolytic agent used since 1969 for treating irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, exerts its effects by modulating gut motility. wikipedia.orgpatsnap.comgoogle.com The mechanism of Trimebutine is complex, involving interaction with peripheral mu, kappa, and delta opioid receptors, as well as the modulation of ion channels, including calcium and potassium channels. drugbank.compatsnap.com
Beyond its role as a metabolite, this compound serves as a chemical building block in organic synthesis. chemicalbook.com Its structure, featuring a chiral center and both an amino and an alcohol functional group, makes it a useful intermediate for creating more complex molecules for pharmaceutical and research purposes. drugbank.comvulcanchem.com
| Property | Value | Source |
| IUPAC Name | 2-(methylamino)-2-phenylbutan-1-ol | nih.gov |
| Molecular Formula | C₁₁H₁₇NO | nih.gov |
| Molecular Weight | 179.26 g/mol | nih.gov |
| CAS Number | 78483-47-3 | nih.gov |
Historical Perspective on the Synthesis and Exploration of Phenylbutanol Derivatives
The exploration of phenylbutanol derivatives is intrinsically linked to the development of pharmacologically active agents. The specific class to which this compound belongs is the β-amino alcohols (or 1,2-amino alcohols), characterized by an amino group and a hydroxyl group on adjacent carbon atoms. The synthesis of these structures has been a long-standing area of interest in organic chemistry due to their prevalence in natural products and pharmaceuticals.
Historically, several general methods have been established for the synthesis of β-amino alcohols. These include:
Ring-opening of epoxides: The reaction of an epoxide with an amine is a direct and widely used method to generate β-amino alcohols. The regioselectivity of this reaction can often be controlled by the choice of reagents and catalysts. researchgate.netgrowingscience.com
Reduction of α-amino ketones: The corresponding α-amino ketone can be reduced to form the β-amino alcohol. This is a common pathway for accessing these molecules. nih.gov
Reduction of α-azido ketones or α-hydroxy oximes: These functional groups can be converted to the desired amino alcohol through reduction. google.com
The Henry Reaction: This involves the aldol-type addition of a nitroalkane to a carbonyl compound, followed by the reduction of the resulting nitro alcohol to an amino alcohol. nih.gov
The synthesis of phenylbutanol derivatives related to Trimebutine gained specific attention following the drug's clinical use. While Trimebutine has been in use since the late 1960s, a notable publication by Martin et al. in 2000 described the first synthesis of its main bioactive metabolite, N-desmethyltrimebutine (the 3,4,5-trimethoxybenzoate (B1228286) ester of this compound). google.comnih.gov This synthesis was crucial for conducting further pharmacokinetic and bioequivalence studies. A patent filed later details a synthetic route to this compound itself, involving the reduction of an ethyl ester precursor using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran. google.com
Overview of Current Research Landscape for this compound
The current research landscape for this compound is predominantly centered on its role as a key metabolite of Trimebutine. Modern analytical chemistry plays a significant role in this research, with a focus on developing and validating sensitive methods to detect and quantify Trimebutine and its metabolites in biological samples.
Recent studies have utilized advanced techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netscispace.com These methods allow for the precise measurement of this compound (often in its non-hydrolyzed, N-desmethyltrimebutine form) in human plasma. thieme-connect.comnih.gov Such analytical work is fundamental for pharmacokinetic studies, which examine how the drug and its metabolites are absorbed, distributed, metabolized, and excreted by the body. nih.govsphinxsai.com For instance, a 2015 study described an automated online extraction method using LC-MS/MS for the rapid determination of Trimebutine and its primary metabolite in human plasma, highlighting its application in toxicokinetic studies. scispace.com
Furthermore, ongoing pharmacological research continues to investigate the biological activities of Trimebutine's metabolites. Studies have confirmed that these metabolites are not inert byproducts but possess significant biological activity, such as inhibiting veratridine-induced glutamate (B1630785) release and blocking sodium currents, which supports the parent drug's therapeutic efficacy in managing pain associated with gastrointestinal disorders. nih.govgoogle.com While direct investigation of this compound as a standalone therapeutic agent is not a major focus, its established role as an active metabolite ensures its continued relevance in the study of gastrointestinal pharmacology and drug metabolism. Its properties continue to be characterized in modern analytical studies, such as the determination of its collision cross-section via ion mobility spectrometry, which aids in its identification in complex biological matrices. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGMPWJXQSTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443964 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78483-47-3 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Methylamino 2 Phenylbutanol
Established Synthetic Routes to 2-Methylamino-2-phenylbutanol and Related Amino Alcohols
The preparation of 2-amino-2-phenylbutanol derivatives has been approached through established organic chemistry transformations. These routes typically involve the formation of key intermediates which are then converted to the final amino alcohol product.
A common and well-documented approach to synthesizing compounds structurally similar to this compound, such as 2-(N,N-dimethylamino)-2-phenylbutanol, involves a four-step process starting from readily available commercial reagents. google.comgoogle.compatsnap.com This sequence includes an addition reaction to form a nitrile, followed by hydrolysis, esterification, and a final reduction.
The synthesis often commences with a Strecker-type reaction, an addition reaction involving a ketone, an amine, and a cyanide source. google.comvulcanchem.com In the case of the related compound, 2-(N,N-dimethylamino)-2-phenylbutanol, propiophenone (B1677668) is reacted with sodium cyanide and dimethylamine (B145610). google.comgoogle.compatsnap.com This reaction is typically carried out in a solvent such as methanol (B129727) under elevated temperature and pressure to yield the α-aminonitrile intermediate, 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.compatsnap.com
A representative procedure for this addition reaction is detailed in the following table:
| Reagents | Molar/Mass Ratio | Solvent | Temperature | Pressure | Reaction Time | Product |
| Propiophenone, Sodium Cyanide, Dimethylamine, Water | 0.67-0.83 mol : 0.8-1.0 mol : 120-150 g : 125-155 g | Methanol | 40-120 °C | 0.2-0.4 MPa | 3-12 hours | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |
Table 1: Reaction conditions for the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.com
The subsequent step involves the hydrolysis of the nitrile group of the α-aminonitrile intermediate to a carboxylic acid. google.comvulcanchem.com This transformation is typically achieved under basic conditions. For the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyric acid, the corresponding nitrile is refluxed in an aqueous solution with a pH of 12 or higher, often using sodium hydroxide. google.comgoogle.com This step is crucial for converting the nitrile into a functional group that can be further manipulated.
Following hydrolysis, the resulting carboxylic acid is often converted to an ester. This derivatization is a key step toward the final reduction. The esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid is carried out by refluxing it with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. google.comgoogle.com This reaction produces the corresponding ester, 2-(N,N-dimethylamino)-2-phenylbutyrate. google.comgoogle.com This ester is a suitable precursor for the subsequent reduction to the amino alcohol. The use of esterification methods like the Fischer esterification is a common strategy in organic synthesis. researchgate.net The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another mild method for forming esters, particularly from sterically hindered alcohols. organic-chemistry.org
The final step in this multi-step sequence is the reduction of the ester to the primary alcohol. google.comvulcanchem.com This is a standard transformation in organic synthesis, and powerful reducing agents are required. Both lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly employed for the reduction of esters to alcohols. orgsyn.orggoogle.com For instance, the reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate with a suitable reducing agent in the presence of water yields the final product, 2-(N,N-dimethylamino)-2-phenylbutanol. google.comgoogle.com Lithium aluminum hydride is a potent reducing agent capable of reducing various functional groups, including esters and amides, to alcohols and amines, respectively. orgsyn.orggoogle.com Sodium borohydride is a milder reducing agent but can also be effective, sometimes in the presence of additives or under specific reaction conditions. google.comaau.dk
| Precursor | Reducing Agent | Product |
| Amino ester | Lithium aluminum hydride or Sodium borohydride | Amino alcohol |
Table 2: General reduction of an amino ester to an amino alcohol.
While the multi-step synthesis described above is a well-established route, other modern synthetic methods are continuously being developed for the synthesis of alcohols and amino alcohols. Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the enantioselective preparation of various chiral molecules. acs.orgnih.gov Chiral phosphoric acids, a type of Brønsted acid, have been successfully used to catalyze the enantioselective addition of various nucleophiles to aldehydes and imines, leading to the formation of chiral alcohols and amines. nih.govorganic-chemistry.org
In the context of carbinol synthesis, Brønsted acids can catalyze the asymmetric allenylboration of aldehydes to produce homopropargyl alcohols with high diastereo- and enantioselectivities. acs.org These methods often allow for precise control over the stereochemistry of the newly formed hydroxyl group. While a direct Brønsted acid-catalyzed reduction to form this compound has not been explicitly detailed in the provided context, the principles of Brønsted acid-catalyzed reductions of carbinol precursors are applicable to the synthesis of chiral amino alcohols. For example, the kinetic resolution of secondary and tertiary amido allylic alcohols can be achieved using chiral Brønsted acid catalysis, providing access to enantioenriched 1,3-amino alcohols. monash.edu These approaches highlight the potential for developing more direct and stereoselective routes to compounds like this compound.
Lewis Acid-Mediated Aminolysis of Oxirane Intermediates
The ring-opening of oxiranes, or epoxides, through aminolysis is a fundamental method for the synthesis of β-amino alcohols. The efficiency of this reaction can be significantly enhanced by the use of Lewis acids. Lewis acids activate the oxirane ring by coordinating to the oxygen atom, which makes the electrophilic carbon atoms more susceptible to nucleophilic attack by an amine.
In the context of synthesizing analogs such as 2-dimethylamino-2-phenylbutanol, an intramolecular Lewis acid-mediated aminolysis of an oxirane intermediate has been described. researchgate.net This process suggests a pathway where a Lewis acid facilitates the ring-opening of an epoxide by an amine present in the same molecule. While direct evidence for the synthesis of this compound via this specific intermolecular pathway from a distinct oxirane and methylamine (B109427) is not extensively detailed in the provided literature, the principle remains a viable and recognized synthetic strategy in organic chemistry. researchgate.netnih.gov The general mechanism involves the activation of the epoxide ring by the Lewis acid, followed by the nucleophilic attack of the amine.
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
A significant precursor to this compound is its dimethylated analog, 2-Dimethylamino-2-phenylbutanol. vulcanchem.com The synthesis of this precursor is well-documented and typically involves a multi-step process. google.comgoogle.com
One common route starts with the addition reaction of propiophenone, sodium cyanide, and dimethylamine in an organic solvent. google.comgoogle.com This step yields the intermediate 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.com The nitrile is then hydrolyzed under basic conditions (pH not less than 12) to form 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com Subsequent esterification with ethanol and concentrated sulfuric acid produces the corresponding ethyl ester. google.comgoogle.com The final step in the synthesis of the precursor is the reduction of this ester, typically using a reducing agent like sodium borohydride in a solvent such as isopropanol (B130326), to yield 2-Dimethylamino-2-phenylbutanol. google.comgoogle.com
The transformation of 2-Dimethylamino-2-phenylbutanol to this compound would necessitate a demethylation reaction. While the specifics of this transformation are not detailed in the provided search results, it is a common transformation in organic synthesis.
As outlined above, nitrile intermediates play a pivotal role in one of the primary synthetic routes to the precursor 2-Dimethylamino-2-phenylbutanol. The formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile is a key C-C bond-forming step that establishes the quaternary carbon center of the molecule. google.comgoogle.com
The involvement of oxirane intermediates is central to alternative synthetic strategies, particularly those employing Lewis acid catalysis. researchgate.net In such pathways, an oxirane serves as an electrophilic three-membered ring that, upon activation by a Lewis acid, undergoes regioselective ring-opening by an amine nucleophile. This reaction directly leads to the formation of the β-amino alcohol skeleton.
Optimization of Reaction Conditions and Yields in this compound Production
The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the optimization of various reaction parameters.
The choice of solvent is critical in the synthesis of this compound precursors. In the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile, methanol is often used as the solvent for the initial addition reaction. google.comgoogle.compatsnap.com For the subsequent reduction of the ester intermediate to 2-Dimethylamino-2-phenylbutanol, isopropanol (Virahol) is a specified solvent. google.comgoogle.com
Table 1: Solvent Systems in the Synthesis of 2-Dimethylamino-2-phenylbutanol
| Reaction Step | Solvent(s) | Purpose |
|---|---|---|
| Addition Reaction | Methanol | To dissolve reactants and facilitate the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.compatsnap.com |
| Reduction of Ester | Isopropanol (Virahol) | To dissolve the ester intermediate and the reducing agent. google.comgoogle.com |
| Lewis Acid-Mediated Aminolysis | Diethyl ether, Toluene | Used in the synthesis of the amino alcohol from an oxirane intermediate. researchgate.net |
Precise control over temperature, pressure, and reaction time is essential for maximizing the yield and minimizing the formation of byproducts. In the synthesis of the precursor 2-(N,N-dimethylamino)-2-phenylbutyronitrile, the addition reaction is typically carried out at a temperature of 40-120°C for 3-12 hours under a pressure of 0.2-0.4 MPa. google.com One specific example cites a temperature of 80°C for 8 hours at 0.3 MPa. patsnap.com
For the reduction of the ester intermediate to 2-Dimethylamino-2-phenylbutanol, the reaction is generally conducted at room temperature for a duration of 4-8 hours. google.com The optimization of these parameters is crucial for ensuring the reaction proceeds to completion efficiently.
Table 2: Optimized Reaction Conditions for Precursor Synthesis
| Reaction Step | Parameter | Value Range | Specific Example |
|---|---|---|---|
| Addition Reaction | Temperature | 40-120 °C google.com | 80 °C patsnap.com |
| Pressure | 0.2-0.4 MPa google.com | 0.3 MPa patsnap.com | |
| Time | 3-12 hours google.com | 8 hours patsnap.com | |
| Reduction of Ester | Temperature | Room Temperature google.com | Room Temperature google.com |
Catalyst and Reagent Selection (e.g., AlMe₃, AlCl₃, NaBH₄, LiAlH₄, HCl, H₂SO₄)
The choice of catalysts and reagents plays a pivotal role in the synthetic strategies for this compound, influencing reaction mechanisms and product outcomes.
Lewis Acids (AlMe₃ and AlCl₃):
Trimethylaluminum (B3029685) (AlMe₃): This organoaluminum compound serves as a potent Lewis acid. In the synthesis of derivatives like 2-dimethylamino-2-phenylbutanol, AlMe₃ is utilized to facilitate the aminolysis of oxiranes. researchgate.net For instance, it can be used in conjunction with dimethylamine for the ring-opening of 2-ethyl-2-phenyloxirane to yield the corresponding amino alcohol. google.compatsnap.com The reaction involves the coordination of the Lewis acid to the oxygen atom of the epoxide, which activates the ring towards nucleophilic attack by the amine. researchgate.net Trimethylaluminium is known to readily undergo hydrolysis and aminolysis. wikipedia.org
Aluminum chloride (AlCl₃): A versatile and common Lewis acid catalyst, AlCl₃ is extensively used in Friedel-Crafts alkylation and acylation reactions to form new carbon-carbon bonds with aromatic rings. iitk.ac.inmasterorganicchemistry.combyjus.com In the context of synthesizing precursors to this compound, AlCl₃ can catalyze the addition of alkyl or acyl groups to a benzene (B151609) ring. wikipedia.orgdss.go.th The catalyst activates the electrophile, making the aromatic ring susceptible to attack. iitk.ac.inmasterorganicchemistry.com Although a stoichiometric amount is often required in acylations because the product ketone can form a stable complex with AlCl₃, it remains a cornerstone catalyst in organic synthesis. wikipedia.org
Reducing Agents (NaBH₄ and LiAlH₄):
Sodium borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is primarily used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com In a multi-step synthesis of 2-amino-2-phenylbutanol, a precursor to the target compound, a sodium borohydride-boron trifluoride diethyl etherate reduction system is employed to reduce an amino acid derivative. google.comgoogle.com It is important to note that NaBH₄ is generally not reactive enough to reduce less electrophilic functional groups such as esters and amides under standard conditions. masterorganicchemistry.comucalgary.camasterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄): In contrast to NaBH₄, LiAlH₄ is a powerful and less selective reducing agent. masterorganicchemistry.com Its primary relevance in the synthesis of this compound lies in its ability to reduce amides to amines, a crucial transformation for introducing the methylamino group. ucalgary.camasterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction proceeds via nucleophilic hydride attack on the amide carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. ucalgary.cachemistrysteps.com LiAlH₄ is also capable of reducing a wide range of other functional groups, including esters and carboxylic acids, to primary alcohols. masterorganicchemistry.com
Acids (HCl and H₂SO₄):
Hydrochloric acid (HCl): This strong mineral acid is frequently used in the final steps of synthesis to form the hydrochloride salt of the amine product, such as this compound hydrochloride. biosynth.comsimsonpharma.com This process often improves the compound's stability and handling properties. HCl is also utilized during the work-up phase of a reaction to neutralize basic reagents and separate the product. googleapis.com
Sulfuric acid (H₂SO₄): Concentrated sulfuric acid is a strong acid and a dehydrating agent. It is employed as a catalyst in esterification reactions. For example, in the synthesis of a derivative, it catalyzes the reaction between 2-(N,N-dimethylamino)-2-phenylbutyric acid and ethanol to form the corresponding ethyl ester. google.comgoogle.com It can also act as a catalyst in certain Friedel-Crafts type reactions. wikipedia.org
Interactive Data Table: Catalysts and Reagents in the Synthesis of this compound and its Precursors
| Catalyst/Reagent | Type | Key Application in Synthesis | Mechanism/Notes |
| AlMe₃ | Lewis Acid | Aminolysis of oxiranes | Activates the epoxide ring for nucleophilic attack by an amine. researchgate.net |
| AlCl₃ | Lewis Acid | Friedel-Crafts alkylation/acylation | Activates alkyl/acyl halides for electrophilic aromatic substitution. iitk.ac.inmasterorganicchemistry.com |
| NaBH₄ | Reducing Agent | Reduction of ketones/aldehydes | Provides a hydride source for the reduction of carbonyls to alcohols. masterorganicchemistry.comcommonorganicchemistry.com |
| LiAlH₄ | Reducing Agent | Reduction of amides/esters | A strong hydride donor capable of reducing amides to amines. ucalgary.camasterorganicchemistry.commasterorganicchemistry.com |
| HCl | Acid | Salt formation / Work-up | Protonates the amine to form a stable hydrochloride salt. biosynth.comsimsonpharma.com |
| H₂SO₄ | Acid Catalyst | Esterification | Catalyzes the formation of an ester from a carboxylic acid and an alcohol. google.comgoogle.com |
Novel Synthetic Strategies for this compound and its Derivatives
Recent synthetic efforts have focused on developing more efficient and scalable routes to this compound and its derivatives.
One notable strategy for a related compound, 2-(N,N-dimethylamino)-2-phenylbutanol, involves a multi-step process that avoids chromatographic purification, making it more suitable for industrial production. google.compatsnap.com This method comprises the following steps:
Addition Reaction: Propiophenone undergoes an addition reaction with sodium cyanide and dimethylamine in an organic solvent to yield 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.compatsnap.comgoogle.com
Hydrolysis: The resulting nitrile is then hydrolyzed under basic conditions (pH ≥ 12) to form 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com
Esterification: The carboxylic acid is subsequently esterified by refluxing with ethanol in the presence of concentrated sulfuric acid to produce 2-(N,N-dimethylamino)-2-phenylbutyrate. google.comgoogle.com
Reduction: The final step is the reduction of the ester to the target amino alcohol, 2-(N,N-dimethylamino)-2-phenylbutanol, using a suitable reducing agent. google.comgoogle.com
Another innovative approach involves the synthesis of 2-dimethylamino-2-phenylbutanol through the Lewis acid-mediated aminolysis of 1-ethyl-1-phenyloxirane. researchgate.net This method is advantageous due to its directness. The key steps are the formation of the oxirane from propiophenone, followed by a controlled ring-opening reaction with dimethylaluminum amide, which is generated in situ from trimethylaluminum and dimethylamine. researchgate.net This strategy highlights the importance of controlling regioselectivity during the aminolysis step to obtain the desired isomer.
These modern synthetic routes demonstrate a shift towards more practical and efficient methodologies, focusing on high yields, mild reaction conditions, and the avoidance of tedious purification techniques.
Stereochemistry and Asymmetric Synthesis of 2 Methylamino 2 Phenylbutanol
Chiral Centers and Enantiomeric Forms of 2-Methylamino-2-phenylbutanol
This compound possesses two chiral centers, which gives rise to four possible stereoisomers. These exist as two pairs of enantiomers: the erythro pair and the threo pair. The specific spatial arrangement of the substituents around these chiral carbons dictates the molecule's three-dimensional structure and its interaction with biological systems. The four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
| Enantiomeric Pair | Stereoisomers |
| Erythro | (1R,2S) and (1S,2R) |
| Threo | (1R,2R) and (1S,2S) |
Asymmetric Synthetic Approaches to Enantiopure this compound
The synthesis of single enantiomers of this compound requires precise control over the stereochemical outcome of the reaction. Various asymmetric synthetic strategies have been developed to achieve this goal.
Chiral induction involves the use of a chiral auxiliary or environment to favor the formation of one enantiomer over the other.
The reaction environment can be manipulated to influence stereoselectivity. One such approach involves the use of chiral micelles formed from surfactants. In the context of reactions like the addition of organometallic reagents to carbonyl compounds, which can be a step in the synthesis of amino alcohols, chiral surfactants can create a structured environment that favors one stereochemical outcome. For instance, the addition of a Grignard reagent to a precursor ketone in the presence of chiral surfactants can lead to an enantiomeric excess of one of the alcohol products.
The general principle relies on the differential stabilization of the diastereomeric transition states within the chiral micellar environment. The hydrophobic and hydrophilic interactions within the micelle, along with the specific chirality of the surfactant head groups, create a biased reaction space.
Several factors can influence the degree of asymmetric induction in micellar systems.
Alkyl Chain Length of the Surfactant: The length of the nonpolar alkyl chain of the surfactant can impact the compactness and structure of the micelle, thereby affecting the stereochemical course of the reaction.
Base Concentration: In reactions where a base is used, its concentration can alter the micellar structure and the aggregation number of the surfactant, which in turn can modify the enantioselectivity of the reaction.
| Factor | Influence on Asymmetric Induction |
| Surfactant Alkyl Chain Length | Affects micellar structure and compactness. |
| Base Concentration | Can alter micellar structure and surfactant aggregation. |
A common strategy for the synthesis of enantiopure amino alcohols involves the stereoselective reduction of a precursor α-amino ketone. This approach establishes one of the chiral centers in a controlled manner. The choice of reducing agent is critical to achieving high diastereoselectivity and enantioselectivity. Reagents such as sodium borohydride (B1222165) in the presence of a chiral ligand, or chiral hydride reagents like those derived from lithium aluminum hydride modified with chiral alcohols or amines, can be employed for this purpose.
The stereochemical outcome of the reduction is governed by the steric and electronic properties of both the substrate and the chiral reducing agent, often explained by models such as Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack on the carbonyl group.
Enantioselective catalysis represents a highly efficient method for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, this could involve the asymmetric reduction of a suitable prochiral ketone precursor or the enantioselective addition of a methylamino group to a phenylbutanol derivative.
Chiral transition metal complexes, often featuring ligands such as BINAP or Salen derivatives, are commonly used as catalysts in such transformations. The catalyst forms a transient complex with the substrate, creating a chiral environment that directs the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. The development of catalysts with high turnover numbers and excellent enantioselectivity is a key focus in this area of synthetic chemistry.
Biological Activity and Pharmacological Mechanisms of 2 Methylamino 2 Phenylbutanol
General Biological Activity and Scientific Research Applications
In the context of scientific research, 2-Methylamino-2-phenylbutanol serves as a reference standard for pharmacokinetic and metabolism studies of Trimebutine (B1183). Its presence and concentration in biological samples are measured to understand the metabolic fate of Trimebutine in the body. Beyond this role as a metabolite, dedicated research into its potential therapeutic applications or broader biological effects appears to be minimal. One study investigated the capacity of related 2-(methylamino)alkanoic acids to restrict the transport of phenylalanine across the blood-brain barrier, but this research did not specifically include this compound.
Receptor Interactions and Ligand Binding Profiles
Detailed information regarding the receptor interactions and ligand binding profiles of this compound is not available in the current body of scientific literature. The subsequent subsections are based on the requested outline but lack specific data for this particular compound.
There are no published studies that have specifically investigated the binding affinity or functional activity of this compound at dopamine (B1211576) D2, D3, or D4 receptors.
Information on the modulation of G-protein coupled receptor (GPCR) signaling pathways by this compound is not documented. Research has not yet explored whether this compound acts as an agonist, antagonist, or allosteric modulator at any GPCR.
There is no available data on the ability of this compound to recruit beta-arrestins or to influence beta-arrestin-mediated signaling pathways at any GPCR.
The concepts of functional selectivity and biased agonism, which describe the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor, have not been studied in the context of this compound.
Enzyme Inhibition Studies
There is a lack of published research on the inhibitory effects of this compound on any specific enzymes. Therefore, no data on its enzyme inhibition profile, such as IC50 or Ki values, can be provided.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase) of Related Analogues
While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in publicly available research, the examination of related analogues provides valuable insights into the potential activity of this compound class. Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism crucial in the management of conditions like Alzheimer's disease.
Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Structure-activity relationship (SAR) studies on these and other amino-containing compounds have revealed several key features that enhance inhibitory potency. For instance, an increase in the molecular volume and the replacement of an amide oxygen with sulfur have been shown to improve binding affinity nih.gov. Furthermore, the insertion of a methylene (B1212753) group between a carbonyl group and an aromatic ring can also enhance activity nih.gov.
In a series of tertiary amine derivatives of chlorochalcone, potent and selective AChE inhibition was observed nih.gov. The position of the chlorine atom on the chalcone (B49325) scaffold and the nature of the tertiary amine group were found to significantly influence both the activity and selectivity for AChE over BChE nih.gov. Kinetic studies of the most potent compound in this series suggested a mixed-type inhibition, indicating that it binds to both the catalytic active site and the peripheral anionic site of the enzyme nih.gov.
The anticholinesterase activity is not limited to a single chemical scaffold. A novel series of 2-amino-4-benzylpyridinium-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives also demonstrated moderate to high inhibitory activity against acetylcholinesterase mui.ac.ir. These findings collectively suggest that the amino group, a key feature of this compound, is a common element in various classes of cholinesterase inhibitors. The specific structural context of this group, however, is critical in determining the potency and selectivity of inhibition.
Table 1: Factors Influencing Cholinesterase Inhibition in Related Amino Compounds
| Structural Modification | Effect on Cholinesterase Inhibition | Reference |
|---|---|---|
| Increased molecular volume | Enhanced binding affinity | nih.gov |
| Replacement of amide oxygen with sulfur | Enhanced binding affinity | nih.gov |
| Insertion of a methylene group | Enhanced binding affinity | nih.gov |
| Position of chlorine substituent | Influences activity and selectivity | nih.gov |
Intracellular Kinase Inhibition (e.g., ITK, BTK) by Compounds with Methylamino Groups
The methylamino group is a structural feature present in some small molecule inhibitors of intracellular kinases, such as Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). These kinases are crucial components of signaling pathways in immune cells and are attractive targets for the treatment of autoimmune diseases and certain cancers mdpi.comresearchgate.net.
BTK Inhibition: BTK, another member of the Tec kinase family, is essential for B-cell development, differentiation, and signaling mdpi.com. The development of small molecule BTK inhibitors has been a significant area of research, leading to approved therapies for B-cell malignancies nih.gov. Both reversible and irreversible inhibitors of BTK have been developed, with many of the irreversible inhibitors forming a covalent bond with a cysteine residue in the active site of the enzyme nih.gov. While there is no direct evidence to suggest that this compound is a BTK inhibitor, the exploration of diverse chemical scaffolds for BTK inhibition is ongoing mdpi.com. The methylamino group could potentially be incorporated into larger molecules designed to fit into the ATP-binding pocket of BTK.
Neuropharmacological Effects of this compound and Related Compounds
The neuropharmacological profile of a compound is determined by its interactions with various components of the central nervous system. For this compound and its analogues, several potential effects have been explored in related chemical structures.
The potentiation of the effects of adrenaline and noradrenaline is a known action of some sympathomimetic amines. This potentiation can occur through various mechanisms, including the inhibition of reuptake or the enhancement of release of these catecholamines. Adrenaline has been shown to potentiate ADP-induced platelet aggregation, an effect that is mediated by alpha-adrenergic receptors nih.govnih.gov. While direct studies on this compound are lacking, the structural similarity to phenylalkanolamines suggests a potential for interaction with adrenergic systems.
Reserpine is an alkaloid that depletes stores of catecholamines and serotonin (B10506) in the central and peripheral nervous systems, leading to sedative and hypotensive effects. Compounds with antireserpine activity are able to counteract these effects, often by restoring or mimicking the actions of the depleted neurotransmitters. Certain amino alcohol derivatives have demonstrated antireserpine effects in preclinical studies researcher.life. For instance, some synthesized amino alcohols were found to antagonize reserpine-induced ptosis (eyelid drooping) and hypothermia, suggesting a potential antidepressant-like action researcher.life. This activity is often associated with a central stimulant effect researcher.life.
In contrast to the potential stimulant effects suggested by antireserpine activity, some amino alcohol derivatives have been reported to possess central depressant properties. One study noted that a particular amino alcohol derivative exhibited strong central depressant activity, inducing ataxia, hypothermia, and potentiating the cataleptic action of neuroleptics, properties often associated with tranquilizers researcher.life.
Anticholinergic effects, which result from the blockade of acetylcholine receptors, can manifest in both the central and peripheral nervous systems. Centrally, they can lead to cognitive impairment and delirium, while peripherally they can cause effects such as dry mouth, blurred vision, and urinary retention nih.gov. Amino alcohols are a structural class that includes compounds with anticholinergic properties, which are utilized for conditions like Parkinson's disease pharmacy180.com. The potential for this compound or its analogues to exert sedative or anticholinergic effects would depend on their specific affinity for and activity at the relevant receptors.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound are not extensively detailed, general principles from related classes of compounds can provide valuable insights.
For amino-halogen substituted phenyl-aminoethanol derivatives, the nature and position of substituents on the phenyl ring have a profound impact on their activity at adrenergic beta-receptors nih.gov. The exchange of chlorine atoms in a reference compound with other halogens or cyano groups led to substances with potent beta-2-mimetic activity or beta-1-blocking action nih.gov. This highlights the sensitivity of pharmacological activity to small structural modifications on the aromatic ring.
In the context of cholinesterase inhibition, SAR studies of various amino-containing compounds have identified key structural features that modulate potency and selectivity. For derivatives of 2-amino-4,6-dimethylpyridine, increasing molecular volume and modifying the amide linkage were found to enhance inhibitory activity nih.gov. Similarly, for tertiary amine derivatives of chlorochalcone, the substitution pattern of the chlorine and the nature of the amine side chain were critical determinants of acetylcholinesterase inhibition nih.gov.
For a series of 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, simple substituent variations on the aroyl moiety resulted in a significant change in anti-AChE activity, and the type of heterocycle in the 2-position of the butanoic moiety governed the selectivity between AChE and BChE nih.gov. Docking studies suggested that these compounds likely bind within the active site gorge of the cholinesterases nih.gov.
These examples from related compound classes underscore the importance of systematic structural modifications to optimize the biological activity of molecules like this compound. Key areas for potential modification would include the phenyl ring, the butanol chain, and the methylamino group to explore their impact on various pharmacological targets.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Adrenaline |
| Noradrenaline |
| Reserpine |
| Serotonin |
| 2-amino-4,6-dimethylpyridine |
| 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides |
| amino-halogen substituted phenyl-aminoethanols |
| tertiary amine derivatives of chlorochalcone |
Impact of Substituent Groups on Biological Activity
The biological activity of phenylalkanolamine compounds, including this compound, is highly sensitive to the presence, position, and nature of substituent groups on the phenyl ring and the nitrogen atom of the amino group. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for and efficacy at various receptors and transporters.
Substitutions on the Phenyl Ring:
The aromatic phenyl ring is a key site for modification. The addition of various functional groups at different positions (ortho, meta, para) can dramatically alter the pharmacological properties. For instance, in structurally related phenylethanolamines, substitutions on the phenyl ring have been shown to significantly impact their activity at adrenergic receptors. Studies on a series of 1-(4-amino-phenyl)-2-aminoethanol derivatives revealed that replacing two chlorine atoms with chloro-cyano, fluoro-cyano, or mono-cyano groups resulted in compounds with potent β2-mimetic activity, in some cases surpassing that of the parent compound.
In another study on arylethanolamine derivatives, the introduction of an isopropyl, cyclohexyl, or fluoro group at the meta-position of the phenyl ring of octopamine (B1677172) was found to enhance its affinity for α-adrenergic receptors. mdpi.com Conversely, the placement of these same groups at the para-position of norphenylephrine was detrimental to its activity. mdpi.com This highlights the critical role of substituent positioning in determining the pharmacological outcome.
For compounds acting on monoamine transporters, such as the structurally related cathinones, substitutions on the phenyl ring are also a key determinant of activity and selectivity. Generally, the addition of bulky substituents to the phenyl ring tends to increase potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT). nih.gov Specifically, para-substitution on the phenyl ring of methcathinone (B1676376) analogues has been shown to shift their selectivity toward SERT. nih.gov
Substitutions on the Amino Group:
Modification of the amino group, for example through N-alkylation, is another critical factor influencing pharmacological activity. In the case of cathinone (B1664624) derivatives, the nature of the N-alkyl substituent can impact potency at monoamine transporters. For example, N-ethyl substitution in some cathinones has been shown to increase their potency as dopamine uptake inhibitors compared to their N-methyl counterparts. nih.gov
| Structural Modification | Observed Effect on Biological Activity in Analogous Compounds | Potential Implication for this compound |
| Phenyl Ring Substitution | ||
| Introduction of electron-withdrawing groups (e.g., -CN, -CF3) | Can increase potency at certain adrenergic receptor subtypes (e.g., β2). nih.gov | Modification with such groups could enhance its activity at adrenergic receptors. |
| Introduction of bulky groups (e.g., isopropyl, cyclohexyl) at the meta-position | Can enhance affinity for α-adrenergic receptors. mdpi.com | Introduction of similar groups could increase its α-adrenergic activity. |
| Substitution at the para-position | Can be detrimental to α-adrenergic activity in some phenylethanolamines. mdpi.com | Para-substituted derivatives might exhibit reduced α-adrenergic effects. |
| Addition of bulky substituents | Tends to increase potency at the serotonin transporter (SERT). nih.gov | Could potentially increase its interaction with the serotonin transporter. |
| Amino Group Substitution | ||
| Increase in N-alkyl chain length (e.g., from methyl to ethyl) | Can increase potency at the dopamine transporter (DAT). nih.gov | N-ethyl or larger alkyl derivatives might show enhanced dopaminergic activity. |
Correlation between Molecular Structure and Pharmacological Properties
The presence of a hydroxyl group on the butanol chain is crucial for forming hydrogen bonds with receptor binding sites. The amino group, which is protonated at physiological pH, can form ionic interactions. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor or transporter.
The structure-activity relationships observed in analogous compounds provide insights into how these interactions can be fine-tuned. For example, the enhanced β2-mimetic activity of certain substituted 1-(4-amino-phenyl)-2-aminoethanol derivatives is likely due to optimized interactions with the β2-adrenergic receptor binding site, facilitated by the electronic and steric properties of the substituents. nih.gov
Similarly, the selectivity of substituted cathinones for different monoamine transporters is a direct consequence of how their structural modifications affect their fit and interactions within the binding pockets of DAT, SERT, and the norepinephrine (B1679862) transporter (NET). The addition of a para-substituent on the phenyl ring of methcathinone, for instance, appears to promote a more favorable interaction with SERT over DAT. nih.gov
The following table outlines the correlation between specific structural features of phenylalkanolamine-type molecules and their resulting pharmacological properties, based on established principles of medicinal chemistry and findings from related compounds.
| Structural Feature | Correlated Pharmacological Property | Molecular Mechanism |
| Phenyl Ring | Hydrophobic interactions with receptors/transporters | The aromatic ring can engage in van der Waals and π-π stacking interactions with nonpolar regions of the binding site. |
| Hydroxyl Group | Hydrogen bonding with receptor/transporter | The -OH group can act as a hydrogen bond donor and acceptor, forming key interactions that contribute to binding affinity. |
| Amino Group | Ionic and hydrogen bonding with receptor/transporter | At physiological pH, the protonated amine forms a crucial ionic bond (salt bridge) with an acidic amino acid residue (e.g., aspartate) in the binding pocket. It can also act as a hydrogen bond donor. |
| Alkyl Substituents on the Amino Group | Modulates potency and selectivity | The size and lipophilicity of the N-alkyl group can influence how the molecule fits into the binding pocket and may favor interactions with specific receptor or transporter subtypes. |
| Substituents on the Phenyl Ring | Modulates potency, selectivity, and electronic properties | Substituents can alter the electron density of the phenyl ring, influencing its interactions. They can also provide additional points of contact with the binding site or introduce steric hindrance that affects binding orientation. |
| Stereochemistry | Enantioselectivity in receptor/transporter binding | The three-dimensional arrangement of atoms is critical for a precise fit into the chiral binding sites of biological targets, often leading to significant differences in the pharmacological activity of different stereoisomers. |
Metabolism and Biotransformation of 2 Methylamino 2 Phenylbutanol
Role as an Intermediate in Trimebutine (B1183) Metabolism
2-Methylamino-2-phenylbutanol is a key intermediate metabolite of trimebutine. Trimebutine undergoes extensive first-pass metabolism primarily in the liver, where it is transformed through two main initial pathways: N-demethylation and ester hydrolysis. nih.govaapharma.ca The formation of this compound occurs via sequential reactions involving these pathways.
One major route involves the initial N-demethylation of trimebutine to its primary active metabolite, N-monodesmethyltrimebutine, also known as nortrimebutine. drugbank.comnih.gov This metabolite then undergoes hydrolysis of its ester bond, releasing this compound and 3,4,5-trimethoxybenzoic acid. drugbank.com An alternative pathway involves the initial hydrolysis of the ester bond of trimebutine, which forms 2-dimethylamino-2-phenylbutanol. This compound is then subsequently N-demethylated to yield this compound. aapharma.cadrugbank.com
Studies in rats have shown that the N-demethylation pathway is significant. It is estimated that 82.6% of trimebutine undergoes N-demethylation, a rate approximately 4.75 times greater than that of direct hydrolysis by esterase in this species. koreascience.kr
Identification of Metabolites and Elucidation of Metabolic Pathways
Once formed, this compound can be further metabolized. The primary subsequent metabolic pathways involve further N-demethylation and conjugation reactions. nih.govdrugbank.com
N-demethylation: this compound can undergo a second N-demethylation step to form 2-amino-2-phenylbutan-1-ol. aapharma.cadrugbank.com
Conjugation: A significant metabolic route for the alcohol-moiety metabolites, including this compound, is conjugation with sulphate and/or glucuronic acid, which facilitates their excretion. aapharma.cadrugbank.com
The sequential demethylation and hydrolysis pathways result in a cascade of related metabolites found in urine and plasma.
Metabolic Products in the Biotransformation Pathway of Trimebutine
| Metabolite Name | Precursor Compound | Metabolic Reaction |
|---|---|---|
| N-monodesmethyltrimebutine (Nortrimebutine) | Trimebutine | N-demethylation |
| This compound | N-monodesmethyltrimebutine | Ester Hydrolysis |
| This compound | 2-dimethylamino-2-phenylbutanol | N-demethylation |
| 2-amino-2-phenylbutan-1-ol | This compound | N-demethylation |
| Sulphate/Glucuronide Conjugates | This compound | Conjugation |
In Vivo Biotransformation Studies
In vivo studies in animal models, particularly rats and dogs, have been crucial in elucidating the biotransformation of trimebutine and the role of its metabolites. nih.gov In one study, trimebutine and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol, were administered simultaneously to rats and dogs to trace the metabolic pathways. nih.gov
The findings revealed significant species differences in the primary metabolic route.
In dogs: Trimebutine was preferentially metabolized first by N-demethylation, followed by ester hydrolysis and then conjugation. nih.gov
In rats: A considerable portion of trimebutine was found to be metabolized by ester hydrolysis before undergoing N-demethylation. nih.gov
Further kinetic studies in rats confirmed that trimebutine undergoes sequential hepatic first-pass metabolism, with N-demethylation being the predominant initial step. koreascience.kr The fraction of systemically cleared trimebutine that formed N-monodesmethyltrimebutine in the liver was 0.826. koreascience.kr
Key Findings from In Vivo Biotransformation Studies
| Animal Model | Primary Initial Metabolic Pathway | Key Finding |
|---|---|---|
| Dog | N-demethylation | Metabolic order is N-demethylation → Ester Hydrolysis → Conjugation. nih.gov |
| Rat | Ester Hydrolysis and N-demethylation | A significant portion undergoes initial ester hydrolysis. nih.gov N-demethylation ability is 4.75-fold greater than hydrolysis. koreascience.kr |
Comparative Metabolic Profiles Across Different Biological Systems
Metabolic profiles of trimebutine show notable variations across different species, including rats, dogs, and humans. While the same set of metabolites is generally produced, their relative concentrations and the dominant metabolic pathways differ. nih.govaapharma.ca
The main urinary metabolites are consistent across species, identified as 2-amino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, and 2-dimethylamino-2-phenylbutan-1-ol. aapharma.ca However, the composition of metabolites found in plasma reveals distinct differences:
In rats and dogs , the major plasma component was identified as 2-dimethylamino-2-phenylbutan-1-ol. aapharma.ca
In humans , the major plasma component was N-monodesmethyltrimebutine (nortrimebutine), the direct precursor to this compound via hydrolysis. aapharma.ca
In vitro experiments using liver microsomes and homogenates from the liver and small intestine further clarified these differences. These studies showed that both ester-hydrolyzing and N-demethylating activities were higher in rats than in dogs, whereas the conjugating activity was higher in dogs than in rats. nih.gov
Comparative Metabolic Profiles of Trimebutine
| Species | Major Plasma Component | Enzymatic Activity Profile (Compared to Dog) |
|---|---|---|
| Human | N-monodesmethyltrimebutine aapharma.ca | Not specified |
| Rat | 2-dimethylamino-2-phenylbutanol aapharma.ca | Higher ester-hydrolyzing and N-demethylating activity. nih.gov |
| Dog | 2-dimethylamino-2-phenylbutanol aapharma.ca | Higher conjugating activity (compared to rat). nih.gov |
Analytical Methodologies for Characterization and Detection of 2 Methylamino 2 Phenylbutanol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Methylamino-2-phenylbutanol. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic and molecular composition, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to each unique proton environment. The five aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region, typically between 7.2 and 7.5 ppm. The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃). The single proton of the secondary amine (N-H) and the proton of the primary alcohol (O-H) would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The methyl group attached to the nitrogen would resonate as a singlet, and the two protons of the CH₂OH group would also produce distinct signals.
¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom. The phenyl group would display four signals: one for the quaternary carbon attached to the main chain and three for the ortho, meta, and para carbons. The carbon atom bonded to the hydroxyl group (CH₂OH) and the quaternary carbon C2 would also have characteristic chemical shifts. Signals for the ethyl group carbons (CH₂ and CH₃) and the N-methyl carbon (NCH₃) would be observed in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, high-resolution mass spectrometry provides a precise monoisotopic mass of 179.131014166 Da, which corresponds to the molecular formula C₁₁H₁₇NO. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive quantification of this compound, often in biological matrices. nih.govresearchgate.net In these methods, detection is typically carried out on a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the multiple reactions monitoring (MRM) mode. nih.govresearchgate.net A specific mass transition identified for the quantification of this compound (referred to as nor-TMB) is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 374.0 to a product ion with an m/z of 195.0. scispace.com
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO | nih.gov |
| Monoisotopic Mass | 179.131014166 Da | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.govscispace.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the primary alcohol group, with the broadening due to hydrogen bonding. A moderate absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine.
The presence of the aromatic phenyl ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. Finally, a strong C-O stretching band for the primary alcohol would be expected in the 1000-1260 cm⁻¹ range.
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is useful for detecting compounds with chromophores, such as aromatic rings. The phenyl group in this compound acts as a chromophore, allowing the compound to be detected and quantified using UV spectroscopy. HPLC methods developed for its analysis utilize UV detectors set at wavelengths of 265 nm and 267 nm, indicating that the compound exhibits significant absorbance in this region of the UV spectrum. nih.govnih.govresearchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation, identification, and quantification of this compound. Several sensitive and validated HPLC methods have been developed for its determination in biological fluids like human plasma. nih.govnih.gov
These methods typically employ reversed-phase chromatography with a C18-bonded silica (B1680970) column. nih.gov One method utilized a Partisil ODS2 column for separation. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.gov To improve peak shape and retention for the basic amine compound, ion-pairing agents such as heptanesulfonate have been successfully used in the mobile phase. nih.gov
Detection is commonly performed using a UV detector at a wavelength where the analyte shows strong absorbance, such as 265 nm or 267 nm. nih.govnih.govresearchgate.net These methods have been validated and shown to be linear over specific concentration ranges, with a reported limit of quantitation as low as 20 ng/mL in plasma. nih.gov The retention time for this compound in one reported system was 4.3 minutes. nih.govresearchgate.net
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | Partisil ODS2, 10 µm | nih.govresearchgate.net |
| C18-bonded silica, 4 µm | nih.gov | |
| Mobile Phase | n-hexane containing 2-pentanol (B3026449) (for extraction) | nih.govresearchgate.net |
| Water-sodium acetate-heptanesulfonate-acetonitrile | nih.gov | |
| Detection | UV at 265 nm | nih.govresearchgate.net |
| UV at 267 nm | nih.gov | |
| Retention Time | 4.3 min | nih.govresearchgate.net |
| Quantitation Limit | 20 ng/mL (in plasma) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile and volatile compounds such as this compound. This method combines the potent separation capability of gas chromatography with the highly specific detection power of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, usually helium, transports the sample through the column, which is coated with a stationary phase. The separation of compounds is achieved based on their differential partitioning between the stationary phase and the mobile gas phase, which is influenced by factors like boiling point and polarity.
For a compound like this compound, which contains a polar amino and a hydroxyl group, derivatization is often a necessary step prior to GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity of the molecule, leading to better peak shape and improved chromatographic resolution.
Following separation in the gas chromatograph, the molecules enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of its structure. The identification of the compound is confirmed by comparing its retention time and mass spectrum to that of a known reference standard.
Below is an interactive data table summarizing typical GC-MS parameters that could be employed for the analysis of this compound.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Advanced Analytical Techniques for Structural Elucidation
While GC-MS is excellent for identification and quantification, advanced techniques are required for the unambiguous elucidation of a molecule's three-dimensional structure.
Crystal Structure Analysis (e.g., Hirshfeld Surface Analysis for Related Compounds)
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be determined.
In the absence of a crystal structure for this compound itself, valuable insights can be gained from the analysis of structurally related compounds. For instance, studies on other amino alcohols have utilized Hirshfeld surface analysis to investigate intermolecular interactions within the crystal lattice. tandfonline.comresearchgate.netnih.gov
Hirshfeld surface analysis is a computational method that provides a visual and quantitative way to explore and understand the intermolecular interactions that hold molecules together in a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the electron density of the whole crystal as any other molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.
Bioanalytical Method Development for Detection in Biological Matrices
The detection and quantification of this compound in biological matrices such as blood, plasma, or urine is crucial for pharmacokinetic and toxicological studies. The development of a robust and sensitive bioanalytical method is essential for these purposes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and applicability to a wide range of compounds. frontiersin.orgnih.gov
The development of an LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For this compound, which is a basic compound, SPE using a cation-exchange sorbent could be an effective strategy.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the extracted sample. A reversed-phase C18 column is often suitable. The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile or methanol), is optimized to achieve good peak shape and retention time for the analyte.
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds and enhancing sensitivity. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification.
The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Below is an interactive data table summarizing typical parameters for a hypothetical LC-MS/MS method for the determination of this compound in a biological matrix.
| Parameter | Typical Value/Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized gradient from 5% to 95% Mobile Phase B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific precursor > product ion transition for the analyte |
Computational Studies and Molecular Modeling of 2 Methylamino 2 Phenylbutanol
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are instrumental in defining the electronic landscape of 2-Methylamino-2-phenylbutanol, which in turn governs its reactivity and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can produce detailed steric maps and electron density profiles.
Steric Maps: These maps visualize the three-dimensional shape of the molecule and highlight regions of steric bulk. For this compound, the phenyl group and the ethyl group at the chiral center would be identified as sterically demanding regions, influencing how the molecule approaches and fits into a receptor binding site. A study on pyridylamido-type catalysts demonstrated how DFT calculations and steric maps can successfully reproduce experimental trends related to stereoselectivity. nih.gov
Electron Density Profiles: These profiles illustrate the distribution of electrons across the molecule. In this compound, high electron density would be localized around the electronegative oxygen and nitrogen atoms, identifying these as potential sites for hydrogen bonding and nucleophilic activity. Conversely, regions with lower electron density would indicate electrophilic sites.
| Feature | Description | Implication for this compound |
| Steric Hindrance | Regions of a molecule that are bulky and may prevent interactions. | The phenyl and ethyl groups create significant steric hindrance, dictating the possible orientations for binding. |
| Electron-Rich Regions | Areas with a high concentration of electron density. | The hydroxyl (-OH) and methylamino (-NHCH₃) groups are electron-rich, acting as hydrogen bond donors and acceptors. |
| Electron-Poor Regions | Areas with a low concentration of electron density. | The carbon atoms adjacent to the oxygen and nitrogen are relatively electron-poor and potential sites for nucleophilic attack. |
Natural Bonding Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. wisc.edu It helps to quantify delocalization effects and intermolecular forces. researchgate.net
For this compound, NBO analysis would elucidate:
Hyperconjugation: The analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the donation of electron density from the nitrogen atom's lone pair into the antibonding orbitals of adjacent C-C or C-H bonds.
Intermolecular Hydrogen Bonding: NBO analysis can calculate the stabilization energy associated with hydrogen bonds formed between the hydroxyl or amino groups of one molecule and an acceptor atom on another molecule.
The table below illustrates the type of data NBO analysis provides, showing hypothetical stabilization energies (E²) for key orbital interactions in this compound. A larger E² value signifies a stronger interaction. wisc.eduresearchgate.net
| Donor NBO | Acceptor NBO | E² (kcal/mol) (Hypothetical) | Interaction Type |
| LP (N) | σ* (C-C) | 5.8 | Hyperconjugation |
| LP (O) | σ* (C-H) | 2.1 | Hyperconjugation |
| σ (O-H) | LP* (N) | 15.2 | Intramolecular Hydrogen Bond |
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a view of its dynamic behavior. mdpi.comyoutube.com An MD simulation of this compound, typically in an aqueous solution, would reveal its structural flexibility. nih.gov These simulations can show how the molecule folds and changes shape, identifying the most frequently adopted conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. mdpi.com
Docking Studies for Receptor-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor. semanticscholar.orgmdpi.comresearchgate.net In a docking study, this compound would be placed into the binding site of a target protein, and a scoring function would estimate the binding affinity for various poses. mdpi.com Such studies could predict:
Binding Mode: The preferred orientation of the molecule within the binding pocket.
Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the molecule. For example, the hydroxyl and amino groups are prime candidates for forming hydrogen bonds, while the phenyl ring would likely engage in hydrophobic interactions.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comnih.gov For this compound, this involves rotating the single bonds to identify all possible staggered and eclipsed conformations. youtube.com Energy minimization calculations are then performed to determine the stability of each conformer. The most stable conformation, or global minimum, is the one with the lowest energy and is often the biologically active form.
| Conformer (Hypothetical) | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0.0 | Most Stable |
| Gauche 1 | 60° | 1.2 | Less Stable |
| Eclipsed 1 | 0° | 5.5 | Unstable (Transition State) |
| Gauche 2 | -60° | 1.3 | Less Stable |
Mechanistic Investigations using Computational Approaches
Computational methods can be used to investigate the step-by-step mechanism of chemical reactions. nih.gov For this compound, these approaches could be used to model its metabolic pathways, such as oxidation of the alcohol or N-demethylation. By calculating the energy of reactants, transition states, and products, researchers can determine the activation energy for each step of a proposed mechanism. This provides a theoretical understanding of the reaction's feasibility and kinetics, complementing experimental mechanistic studies.
Preclinical Research and Potential Therapeutic Applications
In Vitro Pharmacological Profiling
Currently, there is a notable absence of published in vitro pharmacological studies specifically characterizing the activity of 2-Methylamino-2-phenylbutanol at various biological targets. Comprehensive profiling, which would typically involve screening against a panel of receptors, ion channels, enzymes, and transporters, has not been detailed in the accessible scientific literature. Such studies would be essential to elucidate its mechanism of action and potential therapeutic effects.
Table 1: In Vitro Pharmacological Data for this compound
| Target | Assay Type | Result |
|---|
In Vivo Efficacy Studies in Animal Models of Disease
A review of scientific databases indicates a lack of published in vivo studies investigating the efficacy of this compound in established animal models of disease. To assess its potential therapeutic utility, research in this area would be required to demonstrate pharmacological activity and proof-of-concept in relevant disease models.
Investigation of Specific Physiological Abnormalities and Disorders
There are no specific published research studies investigating the application of this compound in the context of psychotherapy or for the treatment of endogenic depressions. The psychoactive potential of this compound has not been formally evaluated in preclinical models relevant to psychiatric disorders.
While the direct analgesic and anti-inflammatory properties of this compound have not been reported, research into structurally related compounds can sometimes offer insights. However, without specific data on this compound, any potential for pain management remains speculative. Studies on analogous compounds would be necessary to form a hypothesis, which would then require validation through direct testing of this compound.
Safety Pharmacology and Early Mechanistic Toxicology Studies
Safety pharmacology is a critical component of drug development that investigates the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nih.govijpca.org These studies typically assess the cardiovascular, respiratory, and central nervous systems. nih.gov Early mechanistic toxicology aims to understand how a chemical exerts toxic effects at the molecular, cellular, and tissue levels. taylorfrancis.commhmedical.com
There are no specific safety pharmacology or mechanistic toxicology studies for this compound available in the public domain. Such studies would be imperative to characterize its safety profile before any potential clinical development.
Implications for Drug Discovery and Development
The process of drug discovery and development involves identifying new chemical entities and evaluating their therapeutic potential. nih.gov The introduction of specific chemical moieties, such as a methyl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com
Given the current lack of preclinical data for this compound, its implications for drug discovery are limited. The chemical structure itself, an amino alcohol, is a common scaffold in medicinal chemistry. However, without any biological activity data, its potential as a lead compound for the development of new therapeutics remains undetermined. Further research is required to ascertain its pharmacological profile and to explore whether it holds any promise for future drug development programs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylamino-2-phenylbutanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, Grignard reagents (e.g., phenylmagnesium bromide) can react with ketones or aldehydes, followed by amination steps. Reaction temperature, solvent polarity (e.g., THF vs. ether), and stoichiometric ratios of reagents critically affect yield. Optimizing anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of methylamino (-NCH₃) and phenyl protons (aromatic region, δ 7.2–7.4 ppm). -NMR identifies quaternary carbons adjacent to the amino group.
- Chromatography : HPLC with UV detection (λ ~254 nm) or GC-MS (electron ionization) assesses purity. Compare retention times with authenticated standards .
- Elemental Analysis : Validate empirical formula (C₁₁H₁₇NO) by matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (dichloromethane). Tertiary alcohols like 2-Methyl-2-butanol (analogous structure) show limited water solubility but miscibility in organic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (1–14), temperature (4°C to 60°C), and light exposure. Monitor decomposition via TLC or HPLC. Store under inert gas at -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound intermediates?
- Methodological Answer :
- Isotopic Labeling : Use -labeled methylamine to track amino group incorporation via MS/MS fragmentation patterns.
- Computational Modeling : Apply DFT (Density Functional Theory) to simulate transition states and identify energetically favorable pathways. Compare with experimental kinetics (e.g., Arrhenius plots) .
- Byproduct Analysis : Characterize side products (e.g., elimination products) via GC-MS or X-ray crystallography to refine mechanistic hypotheses .
Q. What strategies optimize enantiomeric purity of this compound for chiral studies?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during synthesis to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak® columns) .
- Kinetic Resolution : Use enzymes (lipases/esterases) to selectively hydrolyze one enantiomer from a racemic mixture.
Q. How does this compound interact with biological targets (e.g., enzymes, receptors), and what experimental models validate these interactions?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves.
- Molecular Docking : Simulate binding poses with target proteins (e.g., GPCRs) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) for binding affinity (KD) .
- Metabolic Studies : Use -labeled compound in hepatocyte incubations to identify metabolites via LC-radiodetection .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- Sensitivity Limits : Employ UPLC-MS/MS with MRM (Multiple Reaction Monitoring) for sub-ppm detection of impurities (e.g., residual solvents, synthetic intermediates).
- Matrix Effects : Use matrix-matched calibration standards to correct for signal suppression/enhancement in complex samples .
Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Critical Parameter Review : Compare solvent purity, catalyst aging, and reaction scaling (e.g., batch vs. flow chemistry). Replicate conditions exactly before modifying variables.
- Statistical Validation : Apply Design of Experiments (DoE) to identify significant factors (e.g., temperature, reagent quality) using ANOVA .
Q. What are the limitations of current computational models in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Force Field Accuracy : Benchmark DFT methods (e.g., B3LYP vs. M06-2X) against experimental spectral data. Address limitations in modeling solvation effects or non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
